molecular formula C24H20ClN3O2S B11209481 3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11209481
M. Wt: 450.0 g/mol
InChI Key: WAZYCMRYRVPSEH-UHFFFAOYSA-N
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Description

3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a cyclopenta[b]thieno[3,2-e]pyridine core, substituted with amino, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and yield while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(2-chlorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

6-amino-8-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H20ClN3O2S/c1-30-14-7-4-6-13(12-14)27-23(29)22-21(26)20-19(15-8-2-3-10-17(15)25)16-9-5-11-18(16)28-24(20)31-22/h2-4,6-8,10,12H,5,9,11,26H2,1H3,(H,27,29)

InChI Key

WAZYCMRYRVPSEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CC=C5Cl)N

Origin of Product

United States

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